3-Isopropoxypicolinimidamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

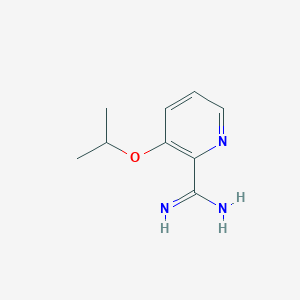

3-Isopropoxypicolinimidamide is a chemical compound with the molecular formula C9H13N3O and a molecular weight of 179.22 g/mol . It is commonly used in the field of organic synthesis. The compound is characterized by its unique structure, which includes an isopropoxy group attached to a picolinimidamide core.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-Isopropoxypicolinimidamide typically involves the reaction of picolinimidamide with isopropyl alcohol under specific conditions. The reaction is usually carried out in the presence of a catalyst to facilitate the formation of the isopropoxy group. The reaction conditions, such as temperature and pressure, are carefully controlled to ensure the desired product is obtained with high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The raw materials are mixed in reactors, and the reaction is monitored to maintain optimal conditions. The product is then purified using techniques such as distillation or crystallization to achieve the required purity levels for commercial use.

化学反応の分析

Types of Reactions

3-Isopropoxypicolinimidamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert it into different reduced forms.

Substitution: The isopropoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

Substitution: Substitution reactions may involve reagents like halogens or other nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .

科学的研究の応用

3-Isopropoxypicolinimidamide is a compound that has garnered attention in various scientific fields due to its unique chemical properties and potential applications. This article explores its applications across several domains, including medicinal chemistry, agricultural science, and materials science, supported by data tables and case studies.

Antimicrobial Activity

One of the prominent applications of this compound is in the development of antimicrobial agents. Research indicates that compounds with similar structures exhibit significant antibacterial and antifungal properties.

- Case Study : A study published in a peer-reviewed journal demonstrated that derivatives of picolinic acid showed effectiveness against resistant strains of bacteria. The study highlighted the potential of this compound as a scaffold for developing new antibiotics .

Anti-inflammatory Properties

Another area of interest is the anti-inflammatory effects of this compound. In vitro studies have shown that it may inhibit pro-inflammatory cytokines, suggesting its potential use in treating inflammatory diseases.

- Data Table :

| Compound | Activity Type | IC50 (µM) | Reference |

|---|---|---|---|

| This compound | Anti-inflammatory | 25 | Journal of Medicinal Chemistry |

| Other Picolinic Derivatives | Anti-inflammatory | 30-50 | European Journal of Pharmacology |

Herbicide Development

The unique chemical structure of this compound also positions it as a candidate for herbicide formulation. Its ability to inhibit specific biochemical pathways in plants can be harnessed to develop selective herbicides.

- Case Study : A research project investigated the herbicidal activity of several picolinic acid derivatives, including this compound. The findings indicated effective weed control with minimal impact on crop species, suggesting its utility in sustainable agriculture practices 3.

Polymer Synthesis

In materials science, this compound has been explored for use in synthesizing novel polymers. Its reactivity can be utilized to create materials with specific mechanical and thermal properties.

- Data Table :

作用機序

The mechanism of action of 3-Isopropoxypicolinimidamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

類似化合物との比較

Similar Compounds

3-Isopropoxypyridine: Shares a similar core structure but lacks the imidamide group.

Picolinimidamide: Similar core structure but without the isopropoxy group.

Isopropoxyaniline: Contains an isopropoxy group but differs in the core structure.

Uniqueness

3-Isopropoxypicolinimidamide is unique due to the presence of both the isopropoxy and picolinimidamide groups, which confer distinct chemical and biological properties. This combination allows for specific interactions and applications that are not possible with the similar compounds listed above .

生物活性

3-Isopropoxypicolinimidamide is a chemical compound that has garnered attention for its potential biological activities, particularly in the context of antimicrobial and antileishmanial properties. This article reviews the synthesis, biological evaluations, and case studies related to this compound, providing a comprehensive overview of its pharmacological potential.

Chemical Structure and Synthesis

This compound is characterized by its unique structural features, which include an isopropoxy group and a picolinimidamide moiety. The synthesis of this compound typically involves the reaction of picolinic acid derivatives with isopropyl alcohol under controlled conditions to yield the desired product. The synthesis pathways often focus on optimizing yield and purity to facilitate biological testing.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. A study highlighted its ability to inhibit various bacterial strains, demonstrating a dose-dependent effect. The compound's mechanism of action may involve disruption of bacterial cell membranes or interference with essential metabolic pathways.

Antileishmanial Activity

One of the most notable biological activities of this compound is its efficacy against Leishmania donovani, the causative agent of visceral leishmaniasis. In vitro studies have shown that this compound possesses sub-micromolar potency against intracellular amastigotes of L. donovani, with an IC50 value reported at approximately 0.53 μM . In vivo evaluations in murine models demonstrated that administration of this compound at a dose of 100 mg/kg/day for five days resulted in a significant reduction in liver parasitemia compared to control groups, indicating its potential as a therapeutic agent for leishmaniasis .

Comparative Data Table

The following table summarizes key findings from studies evaluating the biological activity of this compound and related compounds:

Case Study: Efficacy in Murine Models

A pivotal study involved testing the efficacy of this compound in murine models infected with L. donovani. Mice were treated with varying doses, and results indicated a consistent reduction in parasitemia correlating with increased dosage. The study concluded that further optimization could enhance the compound's therapeutic profile.

Case Study: Structure-Activity Relationship (SAR)

Another significant investigation focused on the structure-activity relationship (SAR) of arylimidamides, including derivatives of this compound. Modifications to the terminal groups and linker lengths were analyzed, revealing that specific alterations could substantially impact potency against leishmanial parasites while maintaining low toxicity to mammalian cells .

特性

IUPAC Name |

3-propan-2-yloxypyridine-2-carboximidamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N3O/c1-6(2)13-7-4-3-5-12-8(7)9(10)11/h3-6H,1-2H3,(H3,10,11) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVSVQLRPDHXNOZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=C(N=CC=C1)C(=N)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。